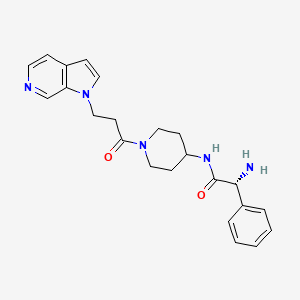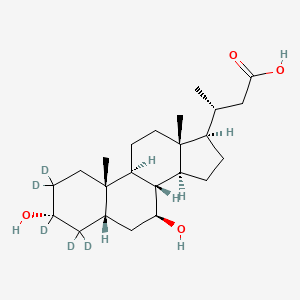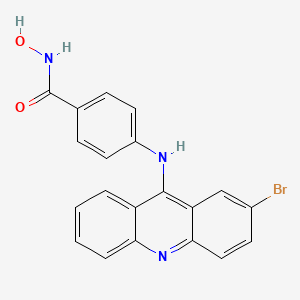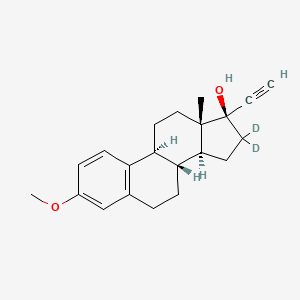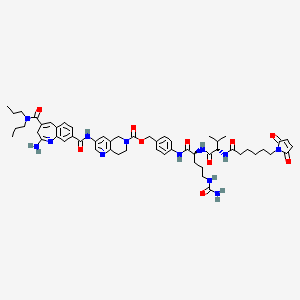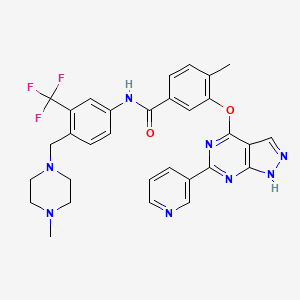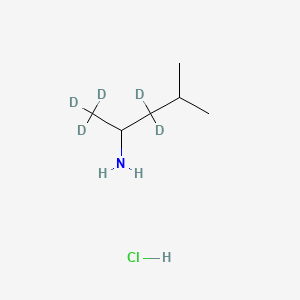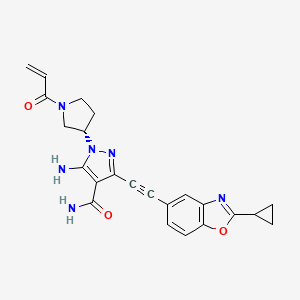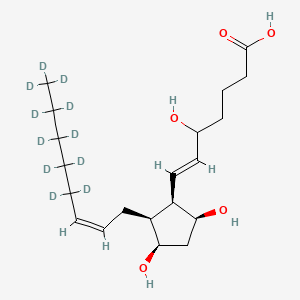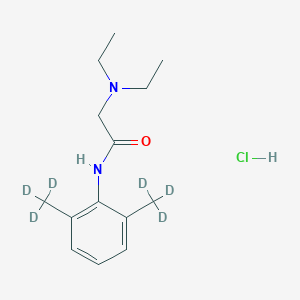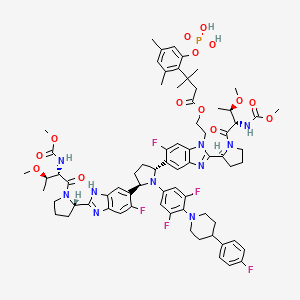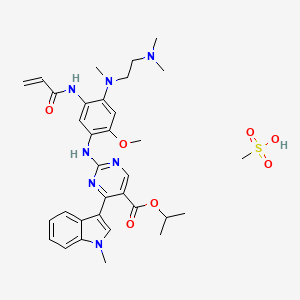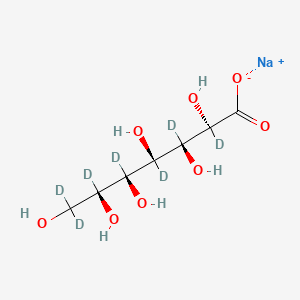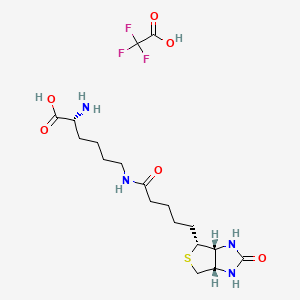
Biotinylated-D-lysine TFA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Biotinylated-D-lysine trifluoroacetate is a conjugate of L-biotin and D-lysine, where the carboxylate of L-biotin is coupled with the ε-amine of D-lysine via a secondary amide bond . This compound is an isomer of the neuroanatomical tracer Biocytin . It is widely used in various scientific research applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
Biotinylated-D-lysine trifluoroacetate is synthesized by conjugating L-biotin with D-lysine. The carboxylate group of L-biotin is coupled with the ε-amine of D-lysine via a secondary amide bond . This reaction typically involves the use of coupling agents such as carbodiimides to facilitate the formation of the amide bond.
Industrial Production Methods
The industrial production of Biotinylated-D-lysine trifluoroacetate involves large-scale synthesis using automated peptide synthesizers. The process includes the protection of functional groups, coupling reactions, and deprotection steps to obtain the final product with high purity .
化学反应分析
Types of Reactions
Biotinylated-D-lysine trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized biotinylated derivatives, while reduction can produce reduced forms of the compound .
科学研究应用
Biotinylated-D-lysine trifluoroacetate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical synthesis processes.
Biology: Utilized in the study of bacterial peptidoglycan assembly and as a tool for biotinylation of proteins
Industry: Applied in the production of biotinylated compounds for various industrial applications
作用机制
Biotinylated-D-lysine trifluoroacetate exerts its effects by conjugating a biotin handle into bacterial peptidoglycan. This process involves the penicillin-binding protein PBP4 of Staphylococcus aureus, which uses the compound to biotinylate Lipid I and Lipid II . This facilitates assays to measure low-abundance pools of cellular lipid-linked peptidoglycan precursors .
相似化合物的比较
Similar Compounds
Biocytin: An isomer of Biotinylated-D-lysine trifluoroacetate, used as a neuroanatomical tracer.
Biotinylated-L-lysine: Similar to Biotinylated-D-lysine trifluoroacetate but uses L-lysine instead of D-lysine.
Uniqueness
Biotinylated-D-lysine trifluoroacetate is unique due to its specific conjugation of L-biotin with D-lysine, which provides distinct properties and applications compared to its isomers and other biotinylated compounds .
属性
分子式 |
C18H29F3N4O6S |
|---|---|
分子量 |
486.5 g/mol |
IUPAC 名称 |
(2R)-6-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-aminohexanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C16H28N4O4S.C2HF3O2/c17-10(15(22)23)5-3-4-8-18-13(21)7-2-1-6-12-14-11(9-25-12)19-16(24)20-14;3-2(4,5)1(6)7/h10-12,14H,1-9,17H2,(H,18,21)(H,22,23)(H2,19,20,24);(H,6,7)/t10-,11-,12-,14-;/m1./s1 |
InChI 键 |
ICPIMQLAGIDGFB-XSCHNBKYSA-N |
手性 SMILES |
C1[C@@H]2[C@H]([C@H](S1)CCCCC(=O)NCCCC[C@H](C(=O)O)N)NC(=O)N2.C(=O)(C(F)(F)F)O |
规范 SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)O)N)NC(=O)N2.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


